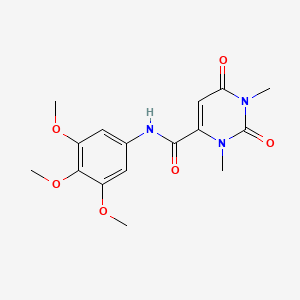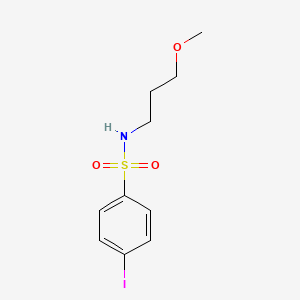![molecular formula C18H18ClN3O2S B11479758 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479758.png)
3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(pyridin-3-ylmethyl)-1H-pyrrol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrole ring substituted with a chlorobenzenesulfonyl group, a dimethyl group, and a pyridin-3-ylmethyl group, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzenesulfonyl chloride with a pyrrole derivative under basic conditions, followed by alkylation with a pyridin-3-ylmethyl halide. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Sulfonyl Pyrroles: Compounds with a sulfonyl group attached to a pyrrole ring, similar to the target compound.
Uniqueness
3-(4-Chlorobenzenesulfonyl)-4,5-dimethyl-1-[(pyridin-3-yl)methyl]-1H-pyrrol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18ClN3O2S |
|---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrol-2-amine |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-13(2)22(11-14-4-3-9-21-10-14)18(20)17(12)25(23,24)16-7-5-15(19)6-8-16/h3-10H,11,20H2,1-2H3 |
InChI Key |
HEZTVRYPMHJTNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11479688.png)
![ethyl 1-methyl-5-{[4-(morpholin-4-yl)phenyl]carbamoyl}-1H-pyrazole-3-carboxylate](/img/structure/B11479689.png)
![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11479700.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(1,3-dioxan-2-yl)phenyl]acetamide](/img/structure/B11479706.png)
![[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetic acid](/img/structure/B11479713.png)
![1-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol](/img/structure/B11479719.png)
![5-(2-fluorophenyl)-6-(4-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11479720.png)
![5-{(E)-[2-(4-amino-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-7-methoxy-1,3-benzoxathiol-2-one](/img/structure/B11479723.png)
![2-methoxyethyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11479726.png)

![4-Ethynyl-6,8-dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B11479751.png)
![1-(2,4-dichlorobenzyl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B11479753.png)
![17-(2-bromophenyl)-12,14-dimethyl-9-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11479755.png)
